molecular formula C11H17NO3 B2394818 1-[3-(Oxolan-2-yl)morpholin-4-yl]prop-2-en-1-one CAS No. 2224139-03-9

1-[3-(Oxolan-2-yl)morpholin-4-yl]prop-2-en-1-one

Cat. No. B2394818
CAS RN: 2224139-03-9
M. Wt: 211.261
InChI Key: HEVDNDTVMZWQPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[3-(Oxolan-2-yl)morpholin-4-yl]prop-2-en-1-one, also known as NVP-BEZ235, is a potent dual inhibitor of PI3K and mTOR. It has been extensively studied for its potential in cancer therapy due to its ability to target two important signaling pathways involved in cell growth and survival.

Mechanism of Action

1-[3-(Oxolan-2-yl)morpholin-4-yl]prop-2-en-1-one works by inhibiting two important signaling pathways involved in cell growth and survival: PI3K and mTOR. PI3K is a kinase that activates a signaling pathway involved in cell growth, survival, and metabolism. mTOR is a kinase that regulates protein synthesis and cell growth. By inhibiting both of these pathways, 1-[3-(Oxolan-2-yl)morpholin-4-yl]prop-2-en-1-one can block the growth and survival of cancer cells.
Biochemical and Physiological Effects:
1-[3-(Oxolan-2-yl)morpholin-4-yl]prop-2-en-1-one has been shown to have several biochemical and physiological effects. It can induce cell cycle arrest and apoptosis in cancer cells. It can also inhibit angiogenesis, the process by which new blood vessels are formed, which is important for the growth and spread of cancer cells. In addition, 1-[3-(Oxolan-2-yl)morpholin-4-yl]prop-2-en-1-one can affect glucose metabolism and insulin signaling, which may have implications for its potential use in treating diabetes.

Advantages and Limitations for Lab Experiments

One advantage of 1-[3-(Oxolan-2-yl)morpholin-4-yl]prop-2-en-1-one is its potency and specificity for PI3K and mTOR. This makes it a valuable tool for studying these signaling pathways in cancer cells. However, one limitation of 1-[3-(Oxolan-2-yl)morpholin-4-yl]prop-2-en-1-one is its solubility, which can make it difficult to administer in vivo. In addition, 1-[3-(Oxolan-2-yl)morpholin-4-yl]prop-2-en-1-one has been shown to have off-target effects, which can complicate its interpretation in lab experiments.

Future Directions

There are several future directions for the study of 1-[3-(Oxolan-2-yl)morpholin-4-yl]prop-2-en-1-one. One area of interest is its potential use in combination with other cancer therapies, such as immunotherapy. Another area of interest is its potential use in treating other diseases, such as neurodegenerative disorders. Finally, further research is needed to better understand the off-target effects of 1-[3-(Oxolan-2-yl)morpholin-4-yl]prop-2-en-1-one and how they may affect its use in lab experiments and clinical settings.

Synthesis Methods

The synthesis of 1-[3-(Oxolan-2-yl)morpholin-4-yl]prop-2-en-1-one involves several steps, including the reaction of 2-amino-6-chloro-benzonitrile with 2-bromo-1-(4-morpholinyl)ethanone to produce 2-amino-6-(2-bromo-1-(4-morpholinyl)ethyl)benzonitrile. This compound is then reacted with 2-chloro-4,5-difluorobenzonitrile to produce 2-amino-6-(2-bromo-1-(4-morpholinyl)ethyl)-4,5-difluorobenzonitrile. Finally, the compound is subjected to a Suzuki coupling reaction with 4-(4-methyl-2,6-dioxo-1-piperidinyl)-2-butyn-1-ol to produce 1-[3-(Oxolan-2-yl)morpholin-4-yl]prop-2-en-1-one.

Scientific Research Applications

1-[3-(Oxolan-2-yl)morpholin-4-yl]prop-2-en-1-one has been extensively studied for its potential in cancer therapy. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, prostate, and colon cancer cells. In addition, 1-[3-(Oxolan-2-yl)morpholin-4-yl]prop-2-en-1-one has been shown to enhance the efficacy of other cancer therapies, such as chemotherapy and radiation therapy. It has also been studied for its potential in treating other diseases, such as diabetes and neurodegenerative disorders.

properties

IUPAC Name

1-[3-(oxolan-2-yl)morpholin-4-yl]prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO3/c1-2-11(13)12-5-7-14-8-9(12)10-4-3-6-15-10/h2,9-10H,1,3-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEVDNDTVMZWQPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCOCC1C2CCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[3-(Oxolan-2-yl)morpholin-4-yl]prop-2-en-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.